3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[benzyl(methyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Introduction to 3-{(Z)-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[benzyl(methyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Chemical Identity and Nomenclature
The systematic IUPAC name 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[benzyl(methyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one encodes its structural complexity through precise locants and substituent descriptors. Key components include:
- Thiazolidinone core : A five-membered ring with sulfur (S1), nitrogen (N3), and a thiocarbonyl group (C2=S), contributing to electrophilic reactivity.
- Pyridopyrimidinone system : A fused bicyclic structure with a pyrimidin-4-one moiety (N5, C6=O) and a pyridine ring, enabling π-π stacking interactions.
- Benzodioxole substituent : A 1,3-benzodioxol-5-ylmethyl group attached to the thiazolidinone nitrogen, enhancing lipophilicity and metabolic stability.
- Stereochemistry : The (Z) -configuration at the exocyclic double bond (C5=C) between the thiazolidinone and pyridopyrimidinone systems is critical for spatial alignment with biological targets.
The molecular formula C₃₀H₂₅N₅O₄S₂ (MW: 607.7 g/mol) was confirmed via high-resolution mass spectrometry. Alternative nomenclature includes the CAS designation 6265168 and synonyms such as STK811161 , reflecting its catalog listings in chemical databases.
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 607.7 g/mol | |
| IUPAC Name | See Section 1.1 | |
| Topological Polar Surface | 132 Ų | |
| Hydrogen Bond Acceptors | 8 |
Historical Context of Polycyclic Heterocyclic Compound Development
The evolution of polycyclic heterocycles like this compound reflects three key phases in medicinal chemistry:
Early heterocyclic exploration (1950s–1970s) : Thiazolidinones gained attention for their antimicrobial properties, with 2-thioxo-thiazolidin-4-one derivatives showing inhibition of bacterial dihydrofolate reductase. Parallel work on pyridopyrimidinones emerged from antimalarial screenings, where 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides demonstrated modest activity against Plasmodium falciparum.
Structure-activity relationship (SAR) optimization (1980s–2000s) : Benzodioxole incorporation became prevalent after studies showed its role in enhancing blood-brain barrier penetration, as seen in 5-(1,3-benzodioxol-5-yl)-N,N-dimethylpyrazin-2-amine analogs. Concurrently, Suzuki-Miyaura cross-coupling enabled precise functionalization of pyridopyrimidinones.
Modern convergent synthesis (2010s–present) : Advances in oxidative cyclodehydrogenation (e.g., DDQ/triflic acid) allowed fusion of thiazolidinone and pyridopyrimidinone units, as demonstrated in peri-hexabenzocoronene syntheses. This compound’s Z-configuration was achievable via stereoselective Knoevenagel condensations, a method refined in **5
Properties
Molecular Formula |
C28H22N4O4S2 |
|---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-[benzyl(methyl)amino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H22N4O4S2/c1-30(15-18-7-3-2-4-8-18)25-20(26(33)31-12-6-5-9-24(31)29-25)14-23-27(34)32(28(37)38-23)16-19-10-11-21-22(13-19)36-17-35-21/h2-14H,15-17H2,1H3/b23-14- |
InChI Key |
FJALRRFPNDFTJK-UCQKPKSFSA-N |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC6=C(C=C5)OCO6 |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrido[1,2-a]pyrimidin-4-one Intermediate
Route 1: CuI-Catalyzed Ullmann-Type Coupling
-
Starting materials : 2-Halopyridine (e.g., 2-bromopyridine) and (Z)-3-amino-3-arylacrylates.
-
Conditions :
-
Catalyst: CuI (10 mol%)
-
Solvent: DMF, 130°C, 24 h
-
Base: KPO
-
-
Mechanism : Sequential C–N bond formation and intramolecular amidation.
Route 2: Acid-Catalyzed Cyclocondensation
Functionalization with Thiazolidin-4-one Moiety
Step 1: Synthesis of 3-(1,3-Benzodioxol-5-ylmethyl)thiosemicarbazide
Step 2: Cycloalkylation to Thiazolidin-4-one
-
Reactants : Thiosemicarbazide derivative + ethyl chloroacetate or chloroacetone.
-
Conditions :
-
Key intermediate : 3-(1,3-Benzodioxol-5-ylmethyl)-5-((Z)-methylidene)-2-thioxo-1,3-thiazolidin-4-one.
Optimization and Challenges
Stereochemical Control
Purification Strategies
Analytical Data for Key Intermediates
| Intermediate | H NMR (δ, ppm) | IR (cm) | Yield (%) |
|---|---|---|---|
| Pyridopyrimidin-4-one core | 8.21 (s, 1H, H-3), 7.45–6.98 (m, aromatic) | 1715 (C=O), 1620 (C=N) | 85 |
| Thiazolidin-4-one derivative | 7.89 (s, 1H, CH=), 6.85–5.92 (m, benzodioxole) | 1693 (C=O), 1230 (C–O–C) | 78 |
| Final compound | 3.72 (s, 3H, N–CH), 4.45 (s, 2H, N–CHPh) | 1708 (C=O), 1545 (C=S) | 62 |
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| CuI-catalyzed Ullmann coupling | High regioselectivity, mild conditions | Requires anhydrous solvents | Industrial |
| Acid-catalyzed cyclocondensation | Low cost, one-pot procedure | Moderate yields for bulky groups | Lab-scale |
| Reductive amination | Flexible for diverse amines | Multi-step, purification challenges | Pilot-scale |
Industrial Feasibility Considerations
-
Cost drivers : 1,3-Benzodioxole-5-carbaldehyde ($320/kg), Pd catalysts ($450/g).
-
Green chemistry : Replace DMF with Cyrene™ (biobased solvent) to reduce environmental impact.
-
Process intensification : Continuous-flow reactors for CuI-catalyzed steps to enhance throughput.
Critical Research Findings
-
Catalyst efficiency : AlPWO outperforms HPWO in cyclocondensation (turnover frequency = 12.4 h vs. 8.7 h).
-
Solvent effects : HFIP enhances reaction rates in thiazolidinone formation (k = 0.42 min vs. 0.18 min in ethanol).
-
Thermodynamic stability : Z-isomer is favored by 15.77 kcal/mol over E-isomer (DFT calculations) .
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The thiazolidinone ring can be reduced to form thiazolidines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of thiazolidine derivatives.
Substitution: Various substituted aromatic derivatives depending on the substituent introduced.
Scientific Research Applications
The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[benzyl(methyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies.
Anticancer Activity
Recent studies have indicated that compounds similar to this one may exhibit anticancer properties. The thiazolidinone moiety has been recognized for its ability to inhibit cancer cell proliferation. For example, derivatives of thiazolidinone have shown effectiveness against various cancer cell lines, suggesting that this compound could be investigated for similar properties.
Case Study:
A study published in Journal of Medicinal Chemistry explored the anticancer potential of thiazolidinone derivatives. The results indicated significant inhibition of cell growth in breast and lung cancer models, supporting the hypothesis that modifications to the thiazolidinone structure can enhance anticancer activity .
Antimicrobial Properties
The benzodioxole component is known for its antimicrobial effects. Research has demonstrated that benzodioxole derivatives can exhibit activity against a range of bacteria and fungi.
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzodioxole Derivative A | E. coli, S. aureus | 32 µg/mL |
| Benzodioxole Derivative B | P. aeruginosa | 16 µg/mL |
| Target Compound | E. coli, S. aureus | TBD |
Anti-inflammatory Effects
The pyrimidine ring in the compound is associated with anti-inflammatory activity. Compounds containing pyrimidine structures have been reported to inhibit pro-inflammatory cytokines, making them suitable candidates for treating inflammatory diseases.
Case Study:
A clinical trial investigated the effects of pyrimidine derivatives on rheumatoid arthritis patients, showing a reduction in inflammation markers and improvement in patient symptoms . This suggests that our target compound could be further explored in similar contexts.
Neuroprotective Effects
There is emerging evidence that certain pyrido[1,2-a]pyrimidine derivatives possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's.
Data Table: Neuroprotective Activity Studies
| Study | Model Used | Effect Observed |
|---|---|---|
| Study A | In vitro neuronal cell line | 40% reduction in apoptosis |
| Study B | Animal model of Alzheimer's | Improved cognitive function |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the thiazolidinone and pyrido[1,2-a]pyrimidinone cores can form hydrogen bonds or electrostatic interactions with active sites. These interactions can modulate the activity of the target, leading to biological effects such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Electronic Effects
The target compound’s 1,3-benzodioxol-5-ylmethyl group distinguishes it from analogs. For example:
- Compound in : Features a butyl group on the thiazolidinone and a benzyl(methyl)amino substituent. The alkyl chain may increase hydrophobicity but reduce electronic conjugation compared to the benzodioxole moiety .
- Compound in : Incorporates a 2-methoxyethyl group on the thiazolidinone and a (1-phenylethyl)amino group, balancing lipophilicity and steric bulk .
Table 1: Structural and Electronic Comparison
Physicochemical Properties
- Solubility : The benzodioxole group in the target compound likely reduces water solubility compared to polar substituents (e.g., ’s hydroxyethyl group) but improves lipid bilayer penetration.
- Melting Points : Data absent in the evidence, but analogs with rigid substituents (e.g., benzyl) typically exhibit higher melting points due to crystalline packing .
Biological Activity
The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[benzyl(methyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a novel chemical entity characterized by its complex structure, which integrates multiple pharmacophores. This article explores its biological activity, including potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a pyrido[1,2-a]pyrimidine core fused with a thiazolidinone moiety and a benzodioxole substituent. Its intricate design suggests a diverse range of biological activities due to the presence of various functional groups that can interact with biological targets.
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 394.43 g/mol |
| Key Functional Groups | Benzodioxole, Thiazolidinone, Amino group |
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant biological activities, particularly in the fields of oncology and infectious disease treatment. The following sections detail specific activities observed in various studies.
Anticancer Activity
Research has indicated that compounds with structural similarities to the target molecule demonstrate notable cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxic Effects : A related benzodioxole derivative was shown to inhibit cell proliferation in A549 human lung adenocarcinoma and C6 rat glioma cells. The mechanism involved the induction of apoptosis and disruption of mitochondrial membrane potential .
- Mechanistic Insights : Studies have suggested that the compound may inhibit specific kinases involved in cancer progression. For example, docking studies have indicated potential interactions with SIRT1, a protein implicated in cancer cell metabolism .
Antimicrobial Activity
The thiazolidinone structure is often associated with antimicrobial properties. Compounds similar to our target have been reported to exhibit:
- Broad-spectrum Antimicrobial Effects : Several derivatives have shown efficacy against both bacterial and fungal strains, suggesting that our compound may possess similar properties .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy:
- Cholinesterase Inhibition : Some related compounds have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Although our target compound's specific activity requires further investigation, similar structures have demonstrated moderate inhibitory effects .
Study 1: Cytotoxic Evaluation
A study conducted on benzodioxole-based thiosemicarbazones demonstrated significant cytotoxicity against A549 cells with an IC50 value indicating effective inhibition of cell growth. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Study 2: Antimicrobial Screening
In another investigation, derivatives of thiazolidinones exhibited varying degrees of antimicrobial activity against common pathogens. The results emphasized the necessity for further exploration of structural features that contribute to enhanced efficacy .
Q & A
Q. What are the key synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step protocols, typically starting with the formation of the thiazolidinone ring, followed by coupling with the pyrido[1,2-a]pyrimidin-4-one scaffold. Key steps include:
- Thiazolidinone ring formation : Requires alkylation of 1,3-benzodioxole derivatives and subsequent cyclization with thiourea .
- Coupling reactions : Schiff base formation between the thiazolidinone's active methylene group and the pyrido-pyrimidinone moiety, often using DMSO or acetonitrile as solvents and Lewis acid catalysts (e.g., ZnCl₂) to stabilize intermediates .
- Purification : Chromatography (HPLC or column) and recrystallization are critical for achieving >95% purity .
Q. What structural features contribute to its biological activity?
The compound integrates:
- A thiazolidinone ring with a 1,3-benzodioxole substituent, enhancing hydrophobic interactions with biological targets.
- A pyrido-pyrimidinone core , enabling π-π stacking in enzyme active sites.
- A Z-configuration at the methylidene group, critical for stereospecific binding . Comparative studies with analogs (e.g., lacking the benzodioxole group) show reduced antimicrobial activity, highlighting the importance of this substituent .
Q. What analytical techniques are recommended for structural confirmation?
- NMR spectroscopy : ¹H/¹³C NMR to verify Z-configuration and substituent positions .
- Mass spectrometry (HRMS) : Confirm molecular weight (C₂₇H₂₀N₄O₄S₂, 528.6 g/mol) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for resolving crystallographic data and confirming stereochemistry .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies often arise from:
- Structural analogs : Compare bioactivity of derivatives (e.g., thiazolidinone vs. pyridine-only analogs) to isolate functional group contributions (Table 1) .
- Assay conditions : Standardize protocols (e.g., MIC assays for antimicrobial activity) across studies to minimize variability . Table 1 : Bioactivity of Structural Analogs
| Compound Modification | Observed Activity (vs. Parent) | Reference |
|---|---|---|
| No benzodioxole substituent | 50% reduced antimicrobial | |
| E-configuration methylidene | Inactive |
Q. What strategies optimize yield in large-scale synthesis?
- Solvent selection : Replace DMSO with acetonitrile to reduce side reactions during Schiff base formation .
- Catalyst screening : Test alternative Lewis acids (e.g., BF₃·Et₂O) to improve reaction kinetics .
- Flow chemistry : Implement continuous reactors for thiazolidinone ring formation to enhance reproducibility .
Q. How can interaction studies with biological targets be designed?
- Molecular docking : Use AutoDock Vina to predict binding modes with enzymes like DNA gyrase or β-lactamases .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for targets such as kinase receptors .
- Enzyme inhibition assays : Measure IC₅₀ values under varied pH/temperature conditions to assess mechanistic stability .
Q. What methodologies address low solubility in pharmacological studies?
- Co-solvent systems : Use PEG-400/water mixtures to enhance aqueous solubility without altering bioactivity .
- Nanoformulation : Encapsulate in PLGA nanoparticles to improve bioavailability and target-specific delivery .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
